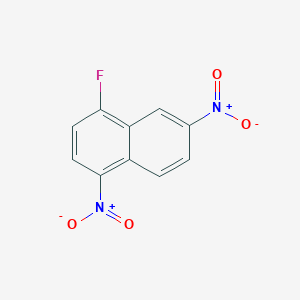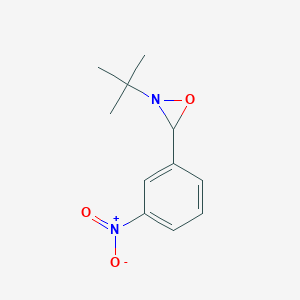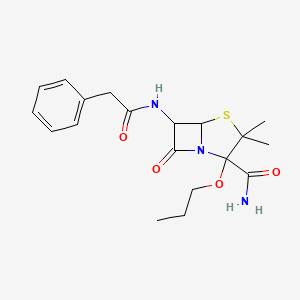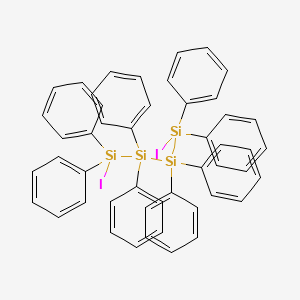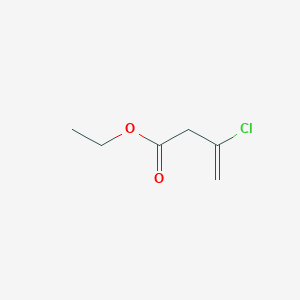
Ethyl 3-chlorobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chlorobut-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is an ester derived from the reaction of ethyl alcohol and 3-chlorobut-3-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobut-3-enoate can be synthesized through the esterification of 3-chlorobut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-chlorobut-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethyl 3-hydroxybut-3-enoate.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalogenated or halogenated products.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products:
- Ethyl 3-hydroxybut-3-enoate
- Dihalogenated or halogenated derivatives
- Carboxylic acids or ketones
Applications De Recherche Scientifique
Ethyl 3-chlorobut-3-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Analytical Chemistry: It is employed in the development of analytical methods for the detection and quantification of trace metals in environmental samples.
Mécanisme D'action
The mechanism of action of ethyl 3-chlorobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the compound make it susceptible to nucleophilic substitution and addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and lowers the activation energy.
Comparaison Avec Des Composés Similaires
- Ethyl 3-hydroxybut-3-enoate
- Ethyl but-3-enoate
- Ethyl 3-bromobut-3-enoate
Comparison: Ethyl 3-chlorobut-3-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-hydroxybut-3-enoate lacks the halogen atom, making it less reactive towards nucleophiles. Ethyl but-3-enoate, on the other hand, does not have the halogen or hydroxyl group, resulting in different chemical behavior.
Propriétés
Numéro CAS |
21031-49-2 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
ethyl 3-chlorobut-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
Clé InChI |
VMDQPPMEOOSKGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




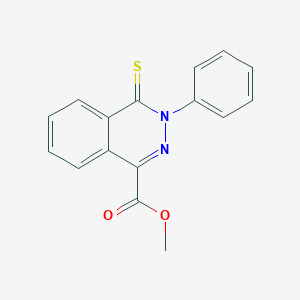
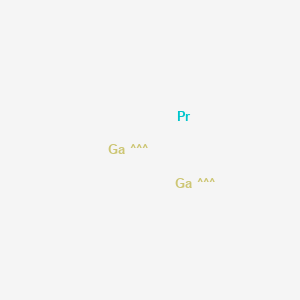
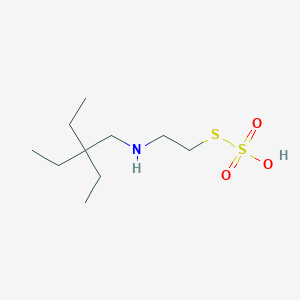
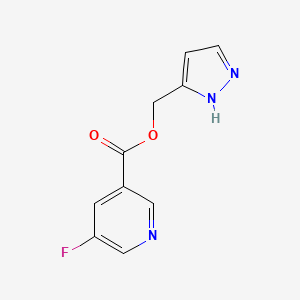
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
